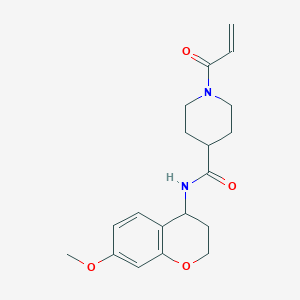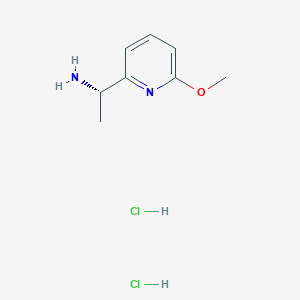
(S)-1-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride, also known as (S)-MPET, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a chiral amine that has been synthesized using various methods, including asymmetric hydrogenation and enzymatic resolution.
Applications De Recherche Scientifique
(S)-MPET has been found to have potential applications in various fields, including medicinal chemistry, organic synthesis, and catalysis. In medicinal chemistry, (S)-MPET has been investigated as a potential drug candidate for the treatment of various diseases, including depression, anxiety, and schizophrenia. In organic synthesis, (S)-MPET has been used as a chiral building block for the synthesis of other chiral compounds. In catalysis, (S)-MPET has been used as a ligand for various catalytic reactions, including asymmetric hydrogenation and cross-coupling reactions.
Mécanisme D'action
The mechanism of action of (S)-MPET is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI). This means that it inhibits the reuptake of serotonin in the brain, leading to an increase in serotonin levels and a potential therapeutic effect.
Biochemical and Physiological Effects:
(S)-MPET has been found to have various biochemical and physiological effects, including an increase in serotonin levels in the brain, a decrease in anxiety and depression-like behaviors in animal models, and an improvement in cognitive function. However, further studies are needed to fully understand the biochemical and physiological effects of (S)-MPET.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (S)-MPET in lab experiments include its high selectivity and potential therapeutic effects. However, the limitations include its high cost and potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of (S)-MPET. These include:
1. Investigating the potential therapeutic effects of (S)-MPET in the treatment of other diseases, including Parkinson's disease and Alzheimer's disease.
2. Developing new synthesis methods for (S)-MPET that are more efficient and cost-effective.
3. Investigating the potential use of (S)-MPET as a chiral building block for the synthesis of other chiral compounds.
4. Investigating the potential use of (S)-MPET as a ligand for other catalytic reactions.
5. Investigating the potential use of (S)-MPET in combination with other drugs for the treatment of various diseases.
Conclusion:
In conclusion, (S)-1-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride, also known as (S)-MPET, is a chiral amine that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (S)-MPET have been discussed in this paper. Further research is needed to fully understand the potential therapeutic effects and biochemical and physiological effects of (S)-MPET.
Méthodes De Synthèse
The synthesis of (S)-MPET has been achieved using various methods, including asymmetric hydrogenation and enzymatic resolution. Asymmetric hydrogenation involves the use of a chiral catalyst to selectively hydrogenate the double bond in the starting material, resulting in the formation of the chiral amine. Enzymatic resolution involves the use of an enzyme to selectively cleave one enantiomer of the racemic mixture, resulting in the formation of the desired enantiomer.
Propriétés
IUPAC Name |
(1S)-1-(6-methoxypyridin-2-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-6(9)7-4-3-5-8(10-7)11-2;;/h3-6H,9H2,1-2H3;2*1H/t6-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYABILVABUNLPN-ILKKLZGPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CC=C1)OC)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC(=CC=C1)OC)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

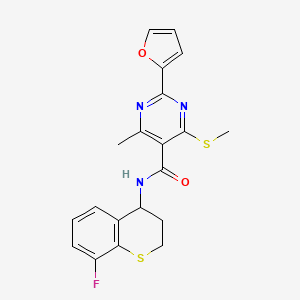

![7-methyl-6-oxo-N-(4-(trifluoromethoxy)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2457203.png)
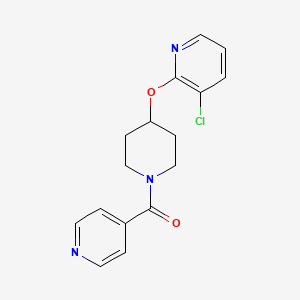
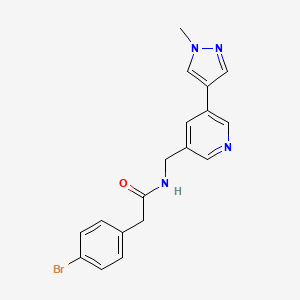

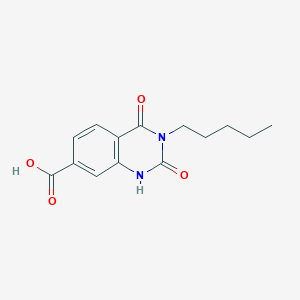
![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide](/img/structure/B2457210.png)

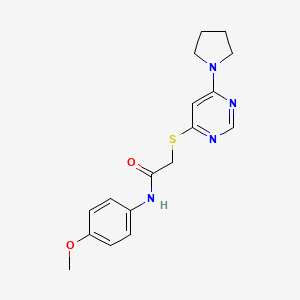

![17,18-Dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B2457220.png)
![3-(4-Chlorophenyl)-2-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acrylonitrile](/img/structure/B2457221.png)
